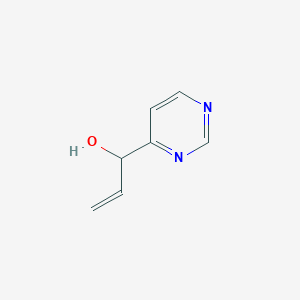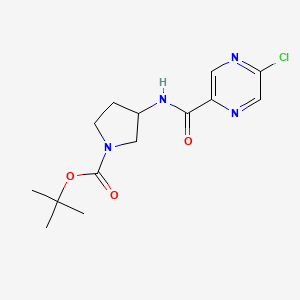
3-Dimethylphosphorylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dimethylphosphorylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a dimethylphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, can involve the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at high temperatures (165–200°C) and pressures (17–21 MPa) in a continuous tube reactor.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Dimethylphosphorylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of phosphorylated pyrrolidine derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Applications De Recherche Scientifique
3-Dimethylphosphorylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 3-Dimethylphosphorylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the substituents. The phosphoryl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target proteins.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A parent compound with a similar ring structure but without the dimethylphosphoryl group.
Pyrrolizidine: Contains two fused pyrrolidine rings and exhibits different biological activities.
Prolinol: A hydroxylated derivative of pyrrolidine with distinct chemical properties.
Uniqueness: 3-Dimethylphosphorylpyrrolidine is unique due to the presence of the dimethylphosphoryl group, which imparts specific chemical reactivity and biological activity. This functional group enhances the compound’s potential as a versatile scaffold in drug discovery and other applications.
Propriétés
Formule moléculaire |
C6H14NOP |
|---|---|
Poids moléculaire |
147.16 g/mol |
Nom IUPAC |
3-dimethylphosphorylpyrrolidine |
InChI |
InChI=1S/C6H14NOP/c1-9(2,8)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3 |
Clé InChI |
LBPJWNQCILFOBO-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate](/img/structure/B13560532.png)
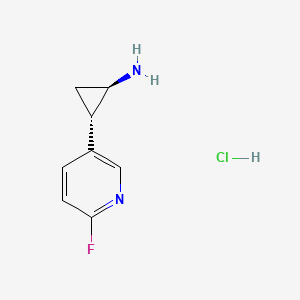
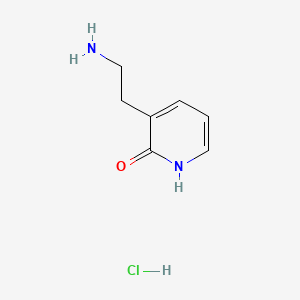
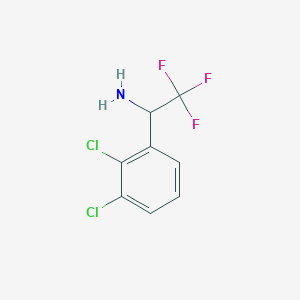
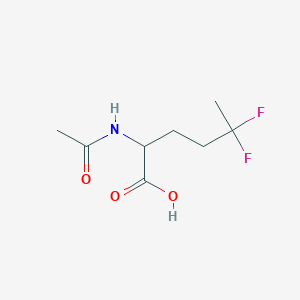
![2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13560577.png)
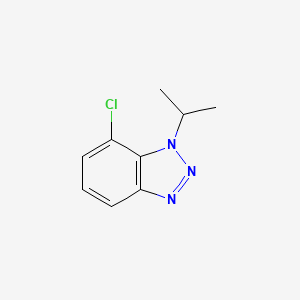
![2-Methylidene-6-oxaspiro[3.4]octane](/img/structure/B13560585.png)
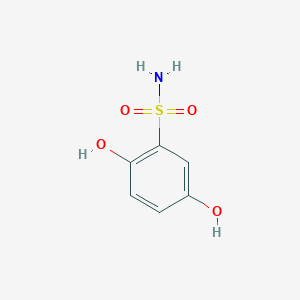
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoicacid](/img/structure/B13560597.png)
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13560602.png)
